Technical Monograph: Ethyl Phenyl(piperidin-2-yl)acetate Hydrochloride
Technical Monograph: Ethyl Phenyl(piperidin-2-yl)acetate Hydrochloride
CAS Number: 19716-79-1 Synonyms: Ethylphenidate Hydrochloride, EPH, Ritalinic Acid Ethyl Ester HCl
Executive Summary
Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride (Ethylphenidate HCl) is a psychostimulant of the phenethylamine and piperidine classes.[1] Structurally analogous to methylphenidate (Ritalin), it functions primarily as a potent norepinephrine-dopamine reuptake inhibitor (NDRI). While it is a known metabolite formed in vivo via the transesterification of methylphenidate and ethanol, it has also emerged as a distinct entity in forensic and pharmacological research. This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis, pharmacological mechanism, and analytical identification.
Notice: This compound is a controlled substance in multiple jurisdictions and is intended strictly for authorized research and forensic applications. It is not approved for therapeutic use in humans.[1]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
Ethylphenidate HCl exists as a racemic mixture of four isomers, though the (±)-threo-diastereomers are the pharmacologically relevant forms, similar to methylphenidate.
| Property | Data |
| IUPAC Name | Ethyl 2-phenyl-2-(piperidin-2-yl)acetate hydrochloride |
| CAS Number (HCl) | 19716-79-1 |
| CAS Number (Free Base) | 57413-43-1 |
| Molecular Formula | C₁₅H₂₁NO₂[1][2][3][4][5][6][7][8][9] · HCl |
| Molecular Weight | 283.79 g/mol |
| Appearance | White crystalline powder |
| Solubility | Soluble in water, ethanol, and DMSO; sparingly soluble in non-polar solvents. |
| Melting Point | ~210–212 °C (decomposition) |
| Chirality | Contains two chiral centers; typically encountered as the (±)-threo racemate. |
Pharmacological Mechanism & Metabolism[9][12]
3.1 Mechanism of Action (NDRI)
Ethylphenidate acts as a transporter substrate-blocker. It binds to the dopamine transporter (DAT) and norepinephrine transporter (NET), inhibiting the reuptake of these monoamines from the synaptic cleft.[7]
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DAT Affinity: Ethylphenidate exhibits high affinity for DAT, comparable to methylphenidate, though with slightly reduced potency in some assays.
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Selectivity: It demonstrates a higher selectivity for the dopamine transporter over the norepinephrine transporter compared to methylphenidate, potentially resulting in a distinct stimulation profile with less adrenergic load.
3.2 Metabolic Transesterification
A unique pharmacological feature of ethylphenidate is its formation in vivo.[7] When methylphenidate (MPH) is co-ingested with ethanol, the hepatic enzyme Carboxylesterase 1 (CES1) catalyzes a transesterification reaction, replacing the methyl group of MPH with an ethyl group.[10]
Pathway Diagram:
Figure 1: CES1-mediated transesterification pathway converting Methylphenidate to Ethylphenidate in the presence of Ethanol.[10]
Synthesis & Manufacturing Protocols
For research purposes, Ethylphenidate HCl is typically synthesized via the esterification of ritalinic acid. This method ensures high purity and allows for the retention of stereochemistry if starting from chiral ritalinic acid.
Protocol: Acid-Catalyzed Esterification of Ritalinic Acid
Reagents:
-
Absolute Ethanol (Solvent & Reagent)
-
Thionyl Chloride (SOCl₂) or Concentrated Sulfuric Acid (H₂SO₄) (Catalyst)
Workflow:
-
Preparation: Dissolve 10.0 mmol of Ritalinic Acid in 50 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser.
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Activation:
-
Option A (Thionyl Chloride): Cool the solution to 0°C in an ice bath. Dropwise add 15.0 mmol of Thionyl Chloride. This generates HCl in situ and activates the carboxyl group.
-
Option B (Sulfuric Acid): Add 0.5 mL of conc. H₂SO₄ as a catalyst.
-
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 6–12 hours. Monitor reaction progress via TLC (Silica gel; MeOH:DCM 1:9).
-
Work-up:
-
Evaporate the excess ethanol under reduced pressure.
-
Dissolve the residue in a minimal amount of water and basify with saturated NaHCO₃ to pH ~9.
-
Extract with Dichloromethane (DCM) (3 x 20 mL).
-
-
Salt Formation:
-
Dry the combined organic layers over anhydrous MgSO₄ and filter.
-
Bubble dry HCl gas through the DCM solution or add stoichiometric HCl in ether/dioxane.
-
The Ethylphenidate Hydrochloride salt precipitates as a white solid.
-
-
Purification: Recrystallize from Ethanol/Ether to obtain pure crystals.
Synthesis Logic Diagram:
Figure 2: Synthetic route for Ethylphenidate HCl via Fischer esterification.
Analytical Profiling
Precise identification is critical due to the structural similarity to methylphenidate.
5.1 Nuclear Magnetic Resonance (NMR)
The key differentiator between Methylphenidate and Ethylphenidate is the ester alkyl group.[12]
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¹H NMR (CDCl₃, 400 MHz):
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δ 1.20 ppm (t, 3H): Methyl protons of the ethyl ester (-OCH₂CH₃ ). Absent in Methylphenidate.
-
δ 4.10–4.25 ppm (q, 2H): Methylene protons of the ethyl ester (-OCH₂ CH₃).
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δ 3.50–3.80 ppm (m): Methine protons of the piperidine ring and the alpha-carbon.
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δ 7.20–7.40 ppm (m, 5H): Aromatic phenyl protons.
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5.2 Mass Spectrometry (GC-MS / LC-MS)
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GC-MS (EI):
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Base Peak: m/z 84 (Piperidinium ion, characteristic of the piperidine ring).[12]
-
Molecular Ion: Weak or absent M⁺.
-
Key Fragment: m/z 174 (Loss of ester group).
-
-
LC-MS (ESI+):
-
[M+H]⁺: m/z 248.16 (Consistent with MW 247.33).
-
5.3 HPLC Method (Reverse Phase)
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Column: C18 (e.g., 150mm x 4.6mm, 5µm).
-
Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
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Detection: UV @ 210 nm.
-
Retention: Ethylphenidate elutes after Methylphenidate due to the increased lipophilicity of the ethyl chain.
Toxicology & Safety Considerations
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Toxicity: Ethylphenidate is a potent CNS stimulant. Overdose risks include tachycardia, hypertension, hyperthermia, and psychosis.
-
Ethanol Interaction: Co-administration with ethanol increases plasma concentrations of ethylphenidate, prolonging the euphoric and stimulatory effects but also increasing cardiovascular risk.
-
Handling: Standard laboratory safety protocols for Schedule II/Class B (depending on jurisdiction) stimulants must be followed. Use fume hoods, nitrile gloves, and eye protection.
References
-
Markowitz, J. S., et al. (2000).[7][12] "Ethylphenidate formation in human subjects after the administration of a single dose of methylphenidate and ethanol."[7][13][10][11][12] Drug Metabolism and Disposition, 28(6), 620-624.[7] Link
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Patrick, K. S., et al. (2005).[7][11][12] "Synthesis and pharmacology of ethylphenidate enantiomers: the human transesterification metabolite of methylphenidate and ethanol." Journal of Medicinal Chemistry, 48(8), 2876-2881.[7][12] Link
-
LGC Standards. (n.d.). "Ethylphenidate Hydrochloride Reference Standard." LGC Standards. Link
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Cayman Chemical. (n.d.). "(±)-threo-Ethylphenidate (hydrochloride) Product Information." Cayman Chemical. Link
-
Negreira, N., et al. (2016).[7] "Identification of in vitro metabolites of ethylphenidate by liquid chromatography coupled to quadrupole time-of-flight mass spectrometry." Journal of Pharmaceutical and Biomedical Analysis, 117, 474-484.[7] Link
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